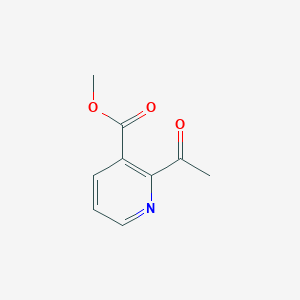
Methyl 2-acetylnicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Muscle and Joint Pain Relief
Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Veterinary Medicine
For veterinary purposes, methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Peripheral Vasodilation
Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Treatment of High Blood Lipid Levels
Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood . However, undesirable side effects have limited its use .
Treatment of Pneumonia and Kidney Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Potential Treatment for Alzheimer’s Disease
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .
Improvement of Peripheral Blood Collection
A study investigated whether local application of methyl nicotinate solution can change the content and proportion of blood cells in peripheral blood samples . The study aimed to determine whether this treatment is a safe and reliable method for improving peripheral blood collection .
Anti-inflammatory and Analgesic Efficacy
Some 2-substituted aryl derivatives of nicotinic acid, such as 2–Bromo aryl substituents, have proven their anti-inflammatory and analgesic efficacy .
Safety and Hazards
“Methyl 2-acetylnicotinate” is related to “Methyl 2-methylnicotinate” and “Methyl nicotinate”, which are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may form combustible dust concentrations in air .
Mecanismo De Acción
Target of Action
Methyl 2-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary targets of Methyl nicotinate are peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in blood flow and nutrient delivery to the skin.
Mode of Action
Methyl nicotinate acts as a peripheral vasodilator . It interacts with its targets, the peripheral blood capillaries, to enhance local blood flow at the site of application . This interaction results in vasodilation, which is the widening of blood vessels, leading to increased blood flow . The mode of action of Methyl nicotinate is thought to involve the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
For instance, the release of prostaglandin D2, a potent vasodilator, is one of the key steps in the vasodilation process .
Pharmacokinetics
It is known that following topical administration, methyl nicotinate acts locally at the site of application to enhance blood flow . This suggests that the compound may have good bioavailability at the site of application.
Result of Action
The primary result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which increase blood flow to the affected areas, thereby alleviating pain .
Action Environment
The action, efficacy, and stability of Methyl nicotinate can be influenced by various environmental factors For instance, the compound’s vasodilatory effects may be enhanced or diminished depending on the temperature of the skin at the site of application.
Propiedades
IUPAC Name |
methyl 2-acetylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERJBSDTDTJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



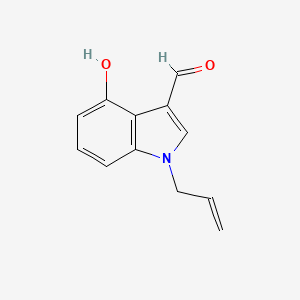
![3h-Imidazo[4,5-c]pyridine-6-methanol](/img/structure/B3345721.png)
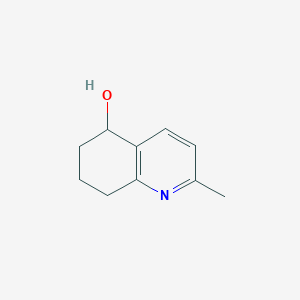
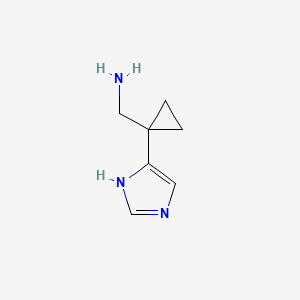
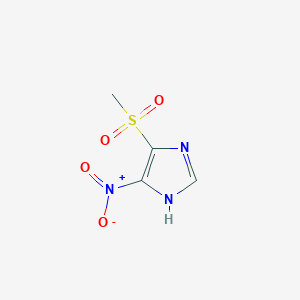



![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)
![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)
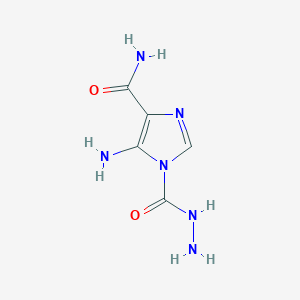

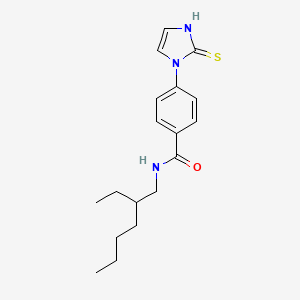
![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)